Isopropyl isocyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ugi reaction:

Isopropyl isocyanide can be employed in the Ugi multicomponent reaction, a powerful tool for creating complex molecules from readily available starting materials. It acts as an isocyanide component (I component) within the reaction, reacting with other components like a carboxylic acid, an amine, and an aldehyde or ketone to form a diverse array of products. This reaction holds significant potential for the rapid discovery and development of new drugs and functional materials. Source: ScienceDirect - "Recent Advances in the Ugi Multicomponent Reaction":

Passerini reaction:

Isopropyl isocyanide can participate in the Passerini reaction, another multicomponent reaction involving an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid. This reaction yields α-acyloxycarboxamides, which are valuable intermediates in the synthesis of various biologically active molecules, including peptides and peptidomimetics. Source: Royal Society of Chemistry - "Passerini reaction":

Synthesis of specific compounds:

Isopropyl isocyanide can be used as a starting material or intermediate in the synthesis of various other research-relevant compounds, such as:

- N,N'-Diisopropylcarbodiimide (DIC) analog: This compound serves as a coupling agent in organic synthesis, similar to DIC but with potentially different reactivity profiles. Source: Wiley Online Library - "Reactions of Isocyanides. XLIX. Synthesis and Reactions of N,N′-Dialkylcarbodiimides from Isocyanides and Primary Amines":

- Dinuclear copper complex: This complex exhibits interesting catalytic properties and finds potential applications in areas like organic transformations and material science. Source: Inorganic Chemistry - "Synthesis, Structural Characterization, and Redox Non-Innocence of Dinuclear Copper(I) Complexes Containing the μ-PiPr2bipy Ligand":

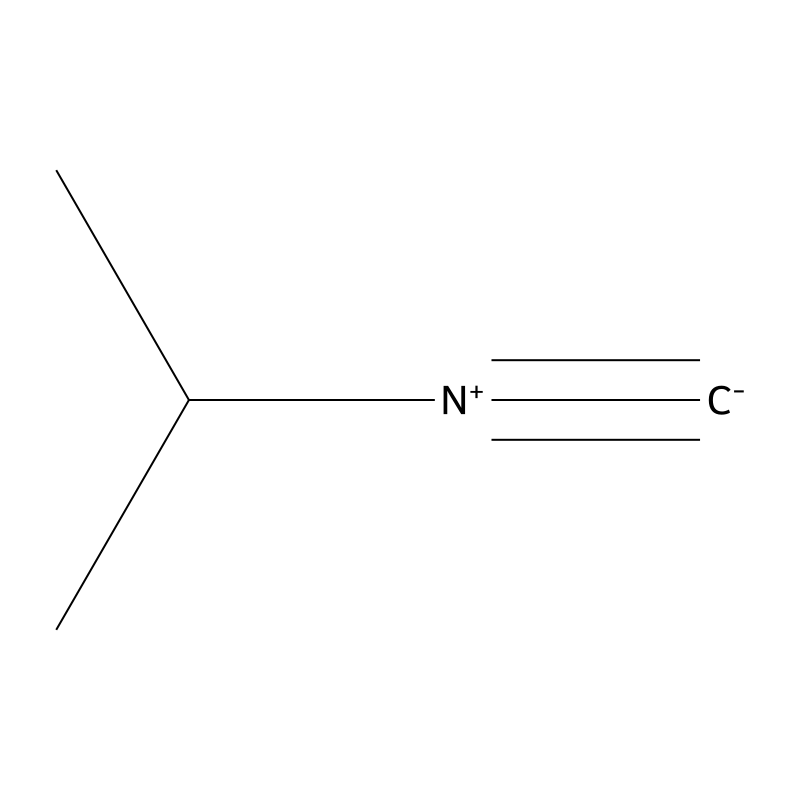

Isopropyl isocyanide, also known as 2-isocyanopropane, is an organic compound with the molecular formula C₄H₇N and a molecular weight of approximately 69.105 g/mol. It is characterized by a unique isocyanide functional group, which consists of a carbon atom triple-bonded to a nitrogen atom and bonded to an isopropyl group. This compound has a boiling point of 75 °C and a density of 0.733 g/mL at 25 °C. Isopropyl isocyanide is classified as a highly flammable substance and poses acute toxicity risks upon inhalation, dermal exposure, or ingestion .

- Hydrolysis: In the presence of aqueous acid, isopropyl isocyanide hydrolyzes to form isopropyl formamide:

- Multicomponent Reactions: It can be involved in Ugi and Passerini reactions, which are significant in organic synthesis for forming complex molecules.

- Cycloaddition Reactions: Isopropyl isocyanide can undergo cycloaddition with tetrazines, yielding stable cycloadducts or converting into carbonyl compounds depending on substitution patterns.

- Reactivity with Acids: The compound can polymerize in the presence of Lewis and Brønsted acids, showcasing its carbene-like character .

Isopropyl isocyanide exhibits notable biological activity, particularly in medicinal chemistry. Research indicates that compounds containing the isocyanide group can have antimicrobial properties, including antibacterial and antifungal activities. For instance, studies have shown that derivatives of isocyanides demonstrate effectiveness against various pathogens such as Escherichia coli and Candida albicans. Additionally, some isocyanides have been explored for their potential as antimalarial and antitumoral agents .

The synthesis of isopropyl isocyanide can be achieved through several methods:

- Dehydration of Formamides: Isopropyl formamide can be dehydrated using reagents like phosphorus oxychloride or phosgene in the presence of a base such as triethylamine or pyridine.

- Carbylamine Reaction: This method involves reacting chloroform with primary amines (like isopropylamine) in the presence of a strong base to produce the corresponding isocyanides.

- Thermal Decomposition: A recent patent describes a method involving the thermal decomposition of isopropyl carbamoyl chloride under specific conditions to yield isopropyl isocyanide with high purity and yield .

Isopropyl isocyanide finds applications primarily in organic synthesis and medicinal chemistry. Its unique reactivity allows it to serve as:

- A building block in drug discovery.

- A ligand in coordination chemistry.

- A precursor for synthesizing complex organic molecules through multicomponent reactions.

Moreover, its biological activity makes it a candidate for further research in developing antimicrobial agents .

Research on interaction studies involving isopropyl isocyanide has highlighted its ability to bind with various biological targets. Notably, studies have focused on its interactions with hemoglobins and other metalloproteins, demonstrating that it can influence biochemical pathways through coordination with metal centers within these proteins . Additionally, the potential for forming hydrogen bonds at the carbon terminal atom enhances its reactivity profile in biological systems.

Isopropyl isocyanide shares structural characteristics with other compounds containing the isocyanide functional group. Here are some similar compounds:

| Compound Name | Molecular Formula | Boiling Point (°C) | Unique Features |

|---|---|---|---|

| Methyl isocyanide | C₂H₃N | 39 | Smallest member; used in various syntheses |

| Ethyl isocyanide | C₃H₅N | 56 | Intermediate size; shows similar reactivity |

| Benzyl isocyanide | C₇H₇N | 90 | Aromatic compound; exhibits different reactivity patterns |

| Tert-butyl isocyanide | C₅H₉N | 70 | Bulkier structure; used in specialized reactions |

Uniqueness of Isopropyl Isocyanide:

Isopropyl isocyanide stands out due to its balance between size and reactivity, making it versatile for both synthetic applications and biological studies. Its structural properties allow it to participate effectively in various

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic